molecular formula C12H10ClN3O B3022133 2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide CAS No. 550314-43-7

2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide

Cat. No.: B3022133
CAS No.: 550314-43-7
M. Wt: 247.68 g/mol
InChI Key: FODJCEYCDFPECI-UHFFFAOYSA-N
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Description

2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide is a chemical compound with the molecular formula C₁₂H₁₀ClN₃O and a molecular weight of 247.68 g/mol . This compound is known for its unique structure, which combines a nicotinamide moiety with a pyridine ring, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide typically involves the reaction of nicotinic acid derivatives with pyridine derivatives under specific conditions. One common method includes the use of 2-chloronicotinic acid and pyridine-2-methanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide can be compared with other nicotinamide derivatives, such as:

  • 2-Chloro-N-(2-chlorophenyl)nicotinamide
  • 2-Chloro-N-(3-chlorophenyl)nicotinamide
  • 2-Chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-10(5-3-7-15-11)12(17)16-8-9-4-1-2-6-14-9/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODJCEYCDFPECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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